molecular formula C11H9BrClNO2 B1454803 ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate CAS No. 1073494-43-5

ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate

Cat. No.: B1454803
CAS No.: 1073494-43-5
M. Wt: 302.55 g/mol
InChI Key: BEFZOMDMBVEJLO-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate ( 1073494-43-5) is a high-value, multifunctional indole derivative of significant interest in medicinal chemistry and organic synthesis . Its molecular formula is C 11 H 9 BrClNO 2 with a molecular weight of 302.55 g/mol . The compound is characterized by a reactive indole core that is strategically halogenated at the 4- and 7- positions with chlorine and bromine, respectively, and features an ethyl ester group at the 2-position . This specific substitution pattern makes it an excellent and versatile synthon for constructing complex heterocyclic systems . The bromine and chlorine atoms serve as handles for subsequent metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for rapid diversification of the indole scaffold . Meanwhile, the ethyl ester can be hydrolyzed to the corresponding carboxylic acid (7-Bromo-4-chloro-1H-indole-2-carboxylic acid, CAS 1388061-21-9) or further manipulated into other functional groups like amides . As such, this compound is primarily used as a key synthetic intermediate in the research and development of novel pharmaceuticals , particularly in the exploration of new kinase inhibitors and other biologically active small molecules . It is a standard in the toolkit for discovering and optimizing lead compounds. This product is supplied for research and development purposes only. For Research Use Only. Not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

IUPAC Name

ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO2/c1-2-16-11(15)9-5-6-8(13)4-3-7(12)10(6)14-9/h3-5,14H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEFZOMDMBVEJLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO) and lipoxygenases. These interactions can modulate immune responses and inflammatory processes, making this compound a potential candidate for therapeutic applications.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation, apoptosis, and differentiation. Additionally, this compound may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the modulation of their activity. For instance, indole derivatives have been shown to inhibit IDO, an enzyme involved in tryptophan metabolism, thereby affecting immune responses. Additionally, this compound may influence gene expression by interacting with transcription factors or signaling molecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may affect their biological activity. Additionally, long-term exposure to this compound may lead to changes in cellular function, such as alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic pathways can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound may interact with transporters or binding proteins that facilitate its uptake and distribution. Additionally, its localization and accumulation within specific tissues or cellular compartments can impact its therapeutic effects and potential side effects.

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize within the nucleus, mitochondria, or endoplasmic reticulum, where they can modulate various cellular processes.

Biological Activity

Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique halogen substitutions which enhance its biological activity. This article explores the compound's biological properties, including its antibacterial and anticancer activities, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H8BrClN2O2C_9H_8BrClN_2O_2, with a molecular weight of approximately 273.53 g/mol. The presence of bromine and chlorine atoms contributes to its reactivity and biological profile, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Indole Ring : Starting from appropriate precursors, the indole structure is formed through cyclization reactions.
  • Halogenation : Bromination and chlorination are performed at specific positions on the indole ring to introduce the halogen substituents.
  • Esterification : The carboxylic acid group is converted to an ethyl ester to yield the final product.

Antibacterial Activity

This compound has demonstrated significant antibacterial properties against various pathogenic bacteria. Studies have shown that compounds within the indole family can exhibit potent antibacterial effects, particularly against Gram-positive and Gram-negative strains.

Bacteria Strain Minimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus0.98
Escherichia coli1.25
Pseudomonas aeruginosa0.35
Klebsiella pneumoniae0.50

Research indicates that the halogen substituents (bromine and chlorine) enhance the compound's ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes, leading to its antibacterial effects .

Anticancer Activity

In addition to its antibacterial properties, this compound has shown potential as an anticancer agent. Studies involving various cancer cell lines have indicated that this compound can inhibit cell proliferation and induce apoptosis.

Cancer Cell Line IC50 (μM)
A549 (Lung Cancer)10
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)12

The mechanism of action is believed to involve the induction of oxidative stress and disruption of cellular signaling pathways critical for cancer cell survival .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets, including enzymes involved in bacterial resistance and cancer progression. These studies suggest that the compound can effectively bind to target proteins, influencing their activity and potentially leading to therapeutic effects .

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

  • Antibacterial Efficacy : A study demonstrated that this compound significantly reduced biofilm formation in Staphylococcus aureus, showcasing its potential for treating infections associated with biofilm-producing bacteria.
  • Cancer Treatment : In vitro experiments on A549 lung cancer cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, indicating its potential as a chemotherapeutic agent.

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Functional Group Primary Applications
This compound 1352896-41-3 C₁₁H₉BrClNO₂ 302.55 Br (C7), Cl (C4) Ethyl ester Pharmaceutical intermediate
Mthis compound Not available C₁₀H₇BrClNO₂ ~288.5* Br (C7), Cl (C4) Methyl ester Chemical synthesis
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 16381-48-9 C₁₀H₈ClNO₂ 225.63 Cl (C7), CH₃ (C3) Carboxylic acid R&D (non-medicinal)
5-Bromo-3-(triazolylethyl)-1H-indole (9c) Not available C₂₀H₁₈BrN₅O₂ 427.08 Br (C5), triazole-ethyl (C3) Triazole-ethyl moiety Antioxidant research (ischemia)

*Estimated based on molecular formula.

Substituent Position and Functional Group Influence

  • Ethyl vs. Methyl Ester : The substitution of an ethyl ester (C₂H₅) in the target compound versus a methyl ester (CH₃) in its analog (Table 1, Row 2) affects solubility and reactivity. Ethyl esters generally exhibit lower polarity and slower hydrolysis rates compared to methyl esters, making them more stable in synthetic processes .
  • Carboxylic Acid vs. This makes it suitable for ionic interactions in crystallography or coordination chemistry but limits its use in lipophilic drug design .
  • Triazole Moiety: The triazole-containing indole derivative (Table 1, Row 4) demonstrates how heterocyclic additions (e.g., triazole) enhance biological activity.

Physical and Chemical Properties

  • Synthetic Utility : The ethyl ester derivative’s stability under standard storage conditions (2–8°C) and compatibility with common organic solvents (e.g., DMF, ethyl acetate) make it a versatile intermediate in multi-step syntheses .

Research Tools and Methodologies

Crystallographic analysis of such compounds often employs SHELXL for refinement and OLEX2 for structure solution, leveraging hydrogen-bonding patterns (e.g., graph set analysis) to predict molecular aggregation . For example, Etter’s graph theory aids in understanding intermolecular interactions in indole derivatives, which is critical for crystal engineering .

Preparation Methods

Step-by-step process:

Step Reaction Description Conditions Key Reagents Outcome
1 Preparation of phenylhydrazine derivative Reflux in ethanol 5-bromo-2-methylphenylhydrazine hydrochloride Formation of hydrazine intermediate
2 Condensation with ethyl pyruvate 150-170°C, nitrogen atmosphere Ethyl pyruvate, anhydrous zinc chloride Formation of hydrazone intermediate
3 Cyclization to indole Heating at 150-170°C Zinc chloride catalyst, ethylene glycol Cyclized indole with halogen substitutions
4 Isolation and purification Acidification, extraction, crystallization Hydrochloric acid, ethyl acetate Ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate with high purity

Research data indicates yields of approximately 59.9-66.1% with purities exceeding 98% (HPLC), and melting points around 129–131°C.

Radical-Mediated Halogenation and Cyclization

An alternative route employs radical chemistry, particularly the radical cyclization at the C-7 position, facilitated by halogen radicals generated via photolytic or thermal initiation.

Method outline:

Step Reaction Description Conditions Reagents Remarks
1 Generation of indole radical intermediates UV irradiation or thermal initiation Halogenated precursors Formation of reactive radical species
2 Radical cyclization at C-7 Controlled temperature Radical initiators, halogen sources Formation of halogenated indole core
3 Halogenation at C-4 Nucleophilic substitution Nucleophiles or halogenating agents Selective substitution to obtain desired halogen pattern

This method, supported by recent studies, offers high regioselectivity and yields, especially with optimized radical conditions.

Halogenation of Indole Precursors

Another commonly employed approach involves halogenation of pre-formed indole derivatives:

Procedure:

  • Starting Material: Ethyl indole-2-carboxylate
  • Halogenation: Using N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions
  • Reaction Conditions: Dissolved in acetic acid or carbon tetrachloride, at 0–25°C
  • Outcome: Selective substitution at the C-7 and C-4 positions, yielding the target compound

Note: Selectivity is achieved through controlled reaction times and temperature, with yields typically around 70-80%.

Data Summary and Comparative Table

Method Key Reagents Solvent Temperature Yield (%) Purity Advantages Limitations
Hydrazine Cyclization 5-bromo-2-methylphenylhydrazine, ethyl pyruvate, ZnCl₂ Ethanol, ethylene glycol 150–170°C 59.9–66.1 >98% High purity, regioselectivity Multi-step, requires careful control
Radical Cyclization Halogen radicals, radical initiators Various Room temp to 100°C Variable High Efficient regioselectivity Requires specialized equipment
Direct Halogenation NBS/NCS Acetic acid, CCl₄ 0–25°C 70–80 Variable Simple, scalable Less regioselective if not optimized

Q & A

Q. What are the common synthetic routes to ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate?

The synthesis typically involves functionalizing the indole core via sequential halogenation and carboxylation. A key method is Friedel-Crafts acylation, where ethyl indole-2-carboxylate derivatives undergo regioselective electrophilic substitution. For example, bromination and chlorination can be achieved using agents like N-bromosuccinimide (NBS) or sulfuryl chloride (SO2_2Cl2_2) under controlled conditions. Substituent positioning (e.g., 7-bromo vs. 4-chloro) depends on directing effects of existing groups and reaction temperature .

Q. How can the purity and structure of this compound be verified?

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>97% by area normalization) .
  • Spectroscopy : 1^1H/13^13C NMR to confirm substituent positions (e.g., downfield shifts for Br/Cl at C7 and C4).
  • X-ray crystallography : Resolve ambiguous cases by comparing bond angles and torsional parameters with structurally similar indole derivatives (e.g., methyl 4-benzyloxy-1H-indole-2-carboxylate) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during electrophilic substitution on the indole ring?

  • Directing groups : Introduce temporary protecting groups (e.g., benzyloxy at C4) to steer electrophiles to the desired position (C7), followed by deprotection .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance electrophile reactivity, favoring substitution at electron-rich positions .
  • Temperature control : Lower temperatures (–20°C to 0°C) reduce kinetic competition, improving selectivity for bromination over chlorination .

Q. How to resolve contradictions in reported biological activity data for halogenated indole derivatives?

  • Meta-analysis : Cross-reference bioactivity datasets (e.g., cytotoxicity, enzyme inhibition) from independent studies while controlling for assay conditions (pH, cell lines) .
  • Structure-activity relationship (SAR) : Compare substituent effects across analogues (e.g., 7-bromo vs. 5-chloro derivatives) to identify critical functional groups .
  • Dose-response validation : Replicate conflicting studies using standardized protocols (e.g., IC50_{50} measurements in triplicate) .

Q. What are the best practices for optimizing Suzuki-Miyaura cross-coupling reactions with bromo and chloro substituents on indole rings?

  • Catalyst selection : Use Pd(PPh3_3)4_4 or XPhos Pd G3 for chloro groups, which are less reactive than bromo .
  • Base optimization : K2_2CO3_3 in dioxane/water (3:1) minimizes side reactions like dehalogenation .
  • Microwave-assisted synthesis : Shorten reaction times (30–60 min at 120°C) to preserve halogen integrity .

Q. How to handle competing reaction pathways in multi-step synthesis involving sensitive indole intermediates?

  • Protection/deprotection : Use tert-butyldimethylsilyl (TBS) groups for hydroxyl or amine functionalities to prevent undesired cyclization .
  • In situ monitoring : Employ LC-MS to detect intermediates and adjust reaction conditions dynamically .
  • Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate labile intermediates .

Safety and Handling

Q. What safety protocols are essential when synthesizing halogenated indole carboxylates?

  • Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for dust/aerosol control .
  • Storage : Store at 2–8°C in airtight containers to prevent degradation .
  • Waste disposal : Segregate halogenated waste and consult certified agencies for incineration or neutralization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 7-bromo-4-chloro-1H-indole-2-carboxylate

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